
4-Fluoro-3-methoxycinnamic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methoxycinnamic acid typically involves the use of the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as ethanol or water). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methoxycinnamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a carboxyl group, forming 4-fluoro-3-carboxycinnamic acid.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form 4-fluoro-3-methoxyhydrocinnamic acid.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products:
Oxidation: 4-Fluoro-3-carboxycinnamic acid.
Reduction: 4-Fluoro-3-methoxyhydrocinnamic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound exhibits significant antioxidant properties, making it a candidate for studies related to oxidative stress and related diseases.
Medicine: Research has shown its potential in anticancer therapies, where it may inhibit the proliferation of cancer cells.
Industry: Due to its chemical stability and reactivity, it is used in the production of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methoxycinnamic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The methoxy and fluorine substituents enhance its ability to scavenge free radicals, thereby protecting cells from oxidative damage.
Anticancer Activity: It may inhibit cancer cell proliferation by inducing apoptosis and interfering with cell signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
4-Fluoro-3-methoxycinnamic acid can be compared with other cinnamic acid derivatives, such as:
Ferulic Acid (4-Hydroxy-3-methoxycinnamic acid): Both compounds have antioxidant properties, but ferulic acid is more widely studied and used in food and cosmetics.
Caffeic Acid (3,4-Dihydroxycinnamic acid): Caffeic acid has two hydroxyl groups, making it a stronger antioxidant but less stable than this compound.
p-Coumaric Acid (4-Hydroxycinnamic acid): This compound lacks the methoxy group, resulting in different reactivity and biological activity compared to this compound.
Biological Activity
4-Fluoro-3-methoxycinnamic acid is a phenylpropenoic acid derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H9F O3
- Molecular Weight : 196.18 g/mol
The presence of the fluoro group at the para position relative to the methoxy group significantly influences its biological activity compared to other cinnamic acid derivatives.
Antidiabetic Properties
Research indicates that compounds like this compound exhibit notable antidiabetic effects. Studies have shown that derivatives with a methoxy group in the para position can significantly enhance insulin secretion and improve pancreatic β-cell function. For example, p-methoxycinnamic acid demonstrated a 100-fold higher antidiabetic activity compared to the standard compound 1-deoxynojirimycin, attributed to its multifaceted actions such as:
- Stimulation of insulin secretion
- Inhibition of protein glycation
- Modulation of gluconeogenesis in the liver .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies revealed its effectiveness against various pathogens, including:
Pathogen | Zone of Inhibition (mm) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 18 |
Candida albicans | 14 |
Aspergillus niger | 12 |
These results suggest potential applications in treating infections caused by these microorganisms .
Hepatoprotective Effects
Similar to other methoxylated derivatives, this compound exhibits hepatoprotective activity. Studies indicate that it can positively influence liver enzyme activity, reduce oxidative stress, and inhibit inflammation and fibrosis in liver cells. This was evidenced by in vivo studies using rodent models, where treatment led to improved liver function markers .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound scavenges free radicals, thereby reducing oxidative stress.
- Modulation of Enzyme Activity : It influences key enzymes involved in glucose metabolism and lipid profiles.
- Cell Signaling Pathways : The compound may interact with various signaling pathways, including those regulating apoptosis and inflammation .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- A study demonstrated its cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent through apoptosis induction via modulation of caspase pathways .
- Another research effort focused on its role in reducing dyslipidemia and improving lipid metabolism without causing cytotoxicity or genotoxicity in human lymphocytes .
Properties
IUPAC Name |
(E)-3-(4-fluoro-3-methoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEDFCULNXTLOA-HWKANZROSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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